molecular formula C17H20Si B11860039 9-Methyl-9-(trimethylsilyl)fluorene CAS No. 18002-95-4

9-Methyl-9-(trimethylsilyl)fluorene

Cat. No.: B11860039
CAS No.: 18002-95-4
M. Wt: 252.42 g/mol
InChI Key: JKLPGKRZRDHHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-9-(trimethylsilyl)fluorene: is an organosilicon compound with the molecular formula C17H20Si. It is a derivative of fluorene, where the hydrogen atom at the 9-position is replaced by a trimethylsilyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-(trimethylsilyl)fluorene typically involves the reaction of 9H-fluorene with n-butyllithium in diethyl ether at low temperatures, followed by the addition of chlorotrimethylsilane. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of reagents and the relatively straightforward reaction mechanism .

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-9-(trimethylsilyl)fluorene undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and organometallic compounds.

    Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry: 9-Methyl-9-(trimethylsilyl)fluorene is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s potential for modification suggests it could be used in the development of new pharmaceuticals or biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of materials with enhanced thermal and chemical stability. It is also explored for use in optoelectronic devices due to its unique electronic properties .

Mechanism of Action

The mechanism by which 9-Methyl-9-(trimethylsilyl)fluorene exerts its effects is primarily related to its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions that would otherwise be challenging. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: 9-Methyl-9-(trimethylsilyl)fluorene is unique due to the presence of both a trimethylsilyl group and a methyl group at the 9-position. This dual substitution can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

18002-95-4

Molecular Formula

C17H20Si

Molecular Weight

252.42 g/mol

IUPAC Name

trimethyl-(9-methylfluoren-9-yl)silane

InChI

InChI=1S/C17H20Si/c1-17(18(2,3)4)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12H,1-4H3

InChI Key

JKLPGKRZRDHHEW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.